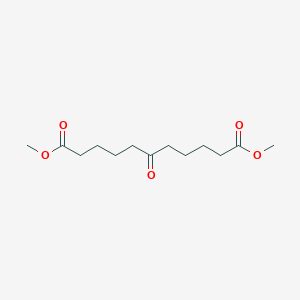
Undecanedioic acid, 6-oxo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanedioic acid, 6-oxo-, dimethyl ester is an organic compound with the molecular formula C13H22O5. It is a derivative of undecanedioic acid, where the terminal carboxylic acid groups are esterified with methanol, and an additional oxo group is present at the sixth carbon. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Undecanedioic acid, 6-oxo-, dimethyl ester can be synthesized through the esterification of undecanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the esterification to completion. The oxo group can be introduced through selective oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where undecanedioic acid and methanol are continuously fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanedioic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or other esters.
Wissenschaftliche Forschungsanwendungen
Undecanedioic acid, 6-oxo-, dimethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential precursor for pharmaceutical compounds.
Industry: In the production of polymers, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of undecanedioic acid, 6-oxo-, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release undecanedioic acid and methanol, which can then participate in further biochemical reactions. The oxo group can act as an electrophilic center, facilitating nucleophilic attacks in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid, dimethyl ester: Similar structure but lacks the oxo group.
Dodecanedioic acid, dimethyl ester: Similar structure but has an additional carbon in the chain.
6-Oxoundecanedioic acid: Similar structure but not esterified.
Uniqueness
Undecanedioic acid, 6-oxo-, dimethyl ester is unique due to the presence of both ester and oxo functional groups, which impart distinct chemical reactivity and versatility in various applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
36596-54-0 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
dimethyl 6-oxoundecanedioate |
InChI |
InChI=1S/C13H22O5/c1-17-12(15)9-5-3-7-11(14)8-4-6-10-13(16)18-2/h3-10H2,1-2H3 |
InChI-Schlüssel |
LQEPOCKYDIGOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(=O)CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



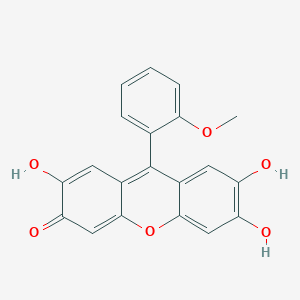
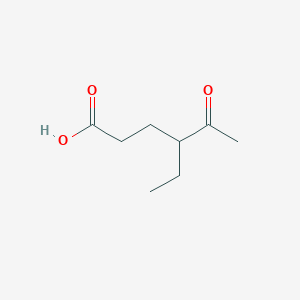
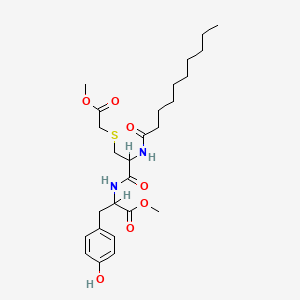

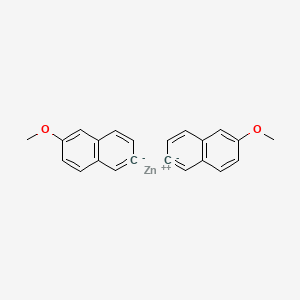
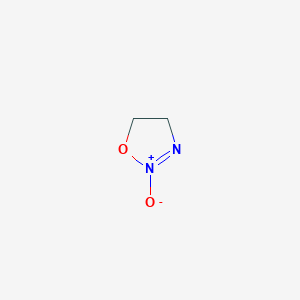
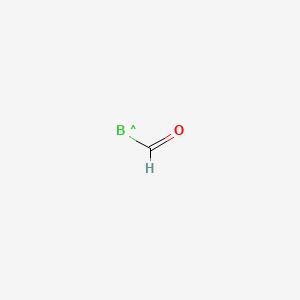
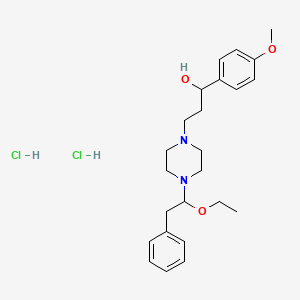
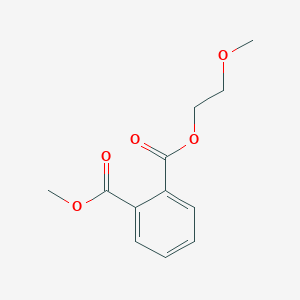


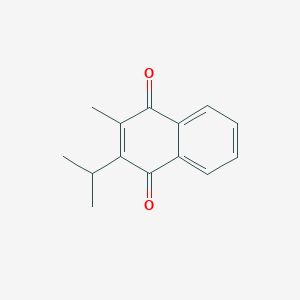
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
